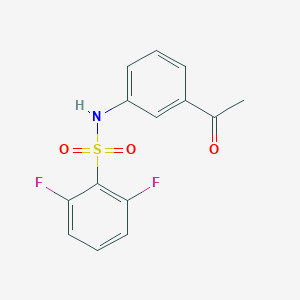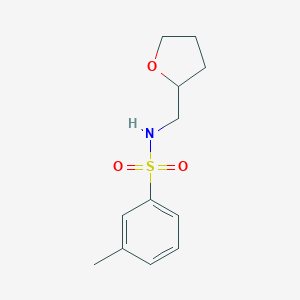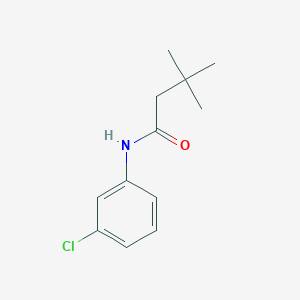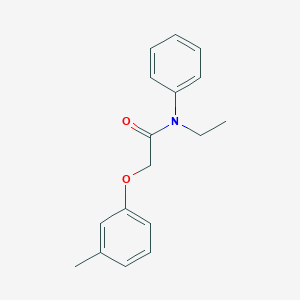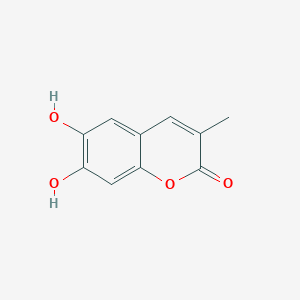
6,7-dihydroxy-3-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dihydroxy-3-methyl-2H-chromen-2-one is a flavonoid compound that has been extensively studied for its potential therapeutic properties. It is commonly known as scopoletin and is found in various plants, including Artemisia annua, Eryngium foetidum, and Cassia alata. Scopoletin has been reported to possess various biological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic effects.
Wirkmechanismus
The mechanism of action of scopoletin is not fully understood. However, it has been reported to exert its biological effects through various mechanisms, including antioxidant activity, inhibition of inflammatory mediators, modulation of cell signaling pathways, and regulation of gene expression.
Biochemical and Physiological Effects:
Scopoletin has been reported to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant activity, which helps to scavenge free radicals and protect cells from oxidative damage. Scopoletin has also been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. In addition, scopoletin has been reported to exhibit antimicrobial activity against various pathogenic microorganisms, including bacteria, fungi, and viruses. Scopoletin has also been reported to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Scopoletin has various advantages and limitations for lab experiments. One of the advantages is that it is a natural compound that can be easily extracted from plant sources. Scopoletin also possesses various biological activities, making it a useful compound for studying the mechanisms of various diseases and for developing potential therapeutic agents. However, one of the limitations of scopoletin is that it exhibits low solubility in water, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are various future directions for the study of scopoletin. One of the future directions is to further investigate the mechanisms of action of scopoletin and to identify the specific pathways and targets involved in its biological activities. Another future direction is to investigate the potential applications of scopoletin in the treatment of various diseases, including neurodegenerative diseases, cancer, and diabetes. In addition, future studies could focus on developing new methods for synthesizing scopoletin and improving its solubility in water, which could increase its potential applications in various types of experiments.
Conclusion:
In conclusion, 6,7-dihydroxy-3-methyl-2H-chromen-2-one, or scopoletin, is a flavonoid compound that has been extensively studied for its potential therapeutic properties. It possesses various biological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic effects. Scopoletin has various advantages and limitations for lab experiments, and there are various future directions for its study, including investigating its mechanisms of action and potential applications in the treatment of various diseases.
Synthesemethoden
Scopoletin can be synthesized by various methods, including chemical synthesis, microbial fermentation, and plant extraction. The chemical synthesis of scopoletin involves the condensation of salicylaldehyde and acetylacetone in the presence of a base catalyst. Microbial fermentation of scopoletin can be achieved by using various microorganisms, including Streptomyces sp. and Aspergillus terreus. Plant extraction of scopoletin involves the extraction of the compound from various plant sources using solvents such as ethanol, methanol, and water.
Wissenschaftliche Forschungsanwendungen
Scopoletin has been extensively studied for its potential therapeutic properties. It has been reported to possess various biological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic effects. Scopoletin has also been reported to exhibit neuroprotective effects and to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
6,7-dihydroxy-3-methyl-2H-chromen-2-one |
|---|---|
Molekularformel |
C10H8O4 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
6,7-dihydroxy-3-methylchromen-2-one |
InChI |
InChI=1S/C10H8O4/c1-5-2-6-3-7(11)8(12)4-9(6)14-10(5)13/h2-4,11-12H,1H3 |
InChI-Schlüssel |
AUKPTCDSMZHDDA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC(=C(C=C2OC1=O)O)O |
Kanonische SMILES |
CC1=CC2=CC(=C(C=C2OC1=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













